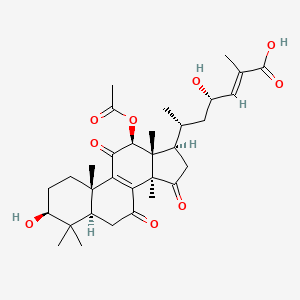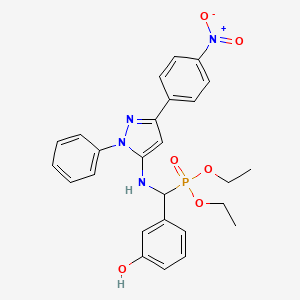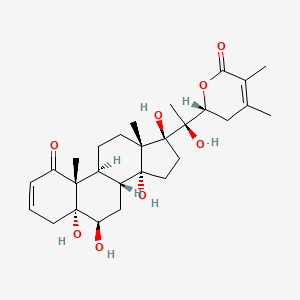
Withanolide S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Withanolide S involves multiple steps, including the formation of the steroidal backbone and the introduction of lactone rings. Key steps often include aldol reactions, oxidation, and cyclization reactions. Specific reagents and conditions vary, but common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from Withania somnifera using solvents like methanol or ethanol. Advanced techniques such as cell suspension culture and hairy root culture have been employed to enhance the yield of withanolides .
化学反应分析
Types of Reactions: Withanolide S undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride.
Major Products: The major products formed from these reactions include hydroxylated derivatives, lactones, and various substituted withanolides .
科学研究应用
Withanolide S has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other steroidal compounds.
Biology: Studied for its role in cell cycle regulation and apoptosis.
Medicine: Investigated for its potential in treating cancer, neurodegenerative diseases, and inflammation.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
作用机制
Withanolide S exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of inflammatory mediators like prostaglandins and interleukins.
Anti-cancer: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Neuroprotective: Promotes neurite outgrowth and protects neurons from oxidative stress
相似化合物的比较
Withanolide S is compared with other similar compounds such as:
Withaferin A: Known for its strong anti-cancer properties.
Withanolide A: Noted for its neuroprotective effects.
Withametelinol and Withametelinone: Studied for their anti-inflammatory activities
This compound stands out due to its unique combination of anti-inflammatory, anti-cancer, and neuroprotective properties, making it a versatile compound in scientific research and potential therapeutic applications.
属性
分子式 |
C28H40O8 |
|---|---|
分子量 |
504.6 g/mol |
IUPAC 名称 |
(2R)-2-[(1S)-1-hydroxy-1-[(5R,6R,8R,9S,10R,13S,14R,17S)-5,6,14,17-tetrahydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H40O8/c1-15-13-21(36-22(31)16(15)2)25(5,32)28(35)12-11-26(33)18-14-20(30)27(34)9-6-7-19(29)24(27,4)17(18)8-10-23(26,28)3/h6-7,17-18,20-21,30,32-35H,8-14H2,1-5H3/t17-,18+,20+,21+,23-,24-,25-,26+,27-,28-/m0/s1 |
InChI 键 |
PQZVBIJEPVKNOZ-PCLZMVHQSA-N |
手性 SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@]5([C@@]4(C(=O)C=CC5)C)O)O)C)O)O)O)C |
规范 SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)O)O)C)O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4Z)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate](/img/structure/B12375133.png)
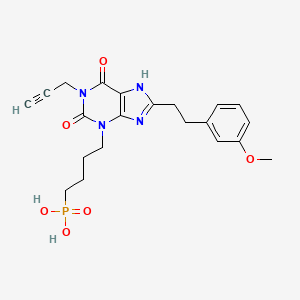
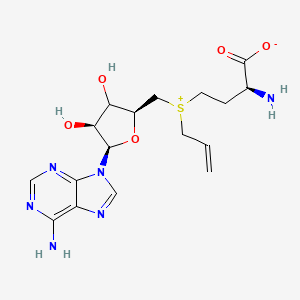
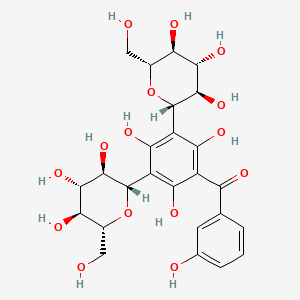
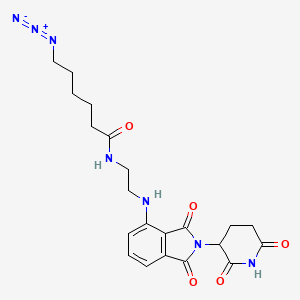
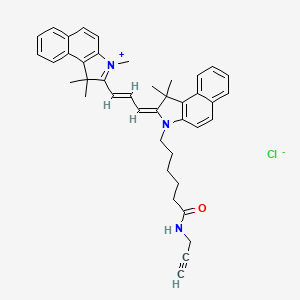
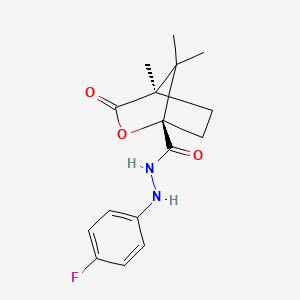
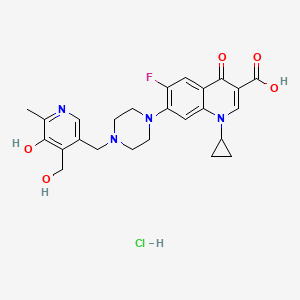
![6-{[(3,5-difluoropyridin-4-yl)methyl]amino}-N-(4-ethoxy-6-methylpyrimidin-2-yl)-2-methoxy-N-(2-methoxyethyl)pyridine-3-sulfonamide](/img/structure/B12375188.png)
